3-Azetidineacetic acid ethyl ester hydrochloride
Description
Chemical Identity and Nomenclature
The systematic nomenclature and chemical identification of this compound reflects the compound's complex structural features and provides essential information for its proper classification and use in chemical databases and literature. The compound is officially registered under Chemical Abstracts Service number 712317-32-3, which serves as its unique identifier in chemical databases worldwide. This registration number facilitates accurate identification and prevents confusion with related compounds that may have similar structural features or nomenclature patterns.
The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl 2-(azetidin-3-yl)acetate hydrochloride, which precisely describes the structural arrangement of functional groups and the salt formation with hydrochloric acid. Alternative nomenclature systems provide additional names including this compound and ethyl 3-azetidinylacetate hydrochloride, each emphasizing different aspects of the molecular structure. The diversity of acceptable names reflects the compound's complex structure and the various approaches that can be taken to describe its key structural features systematically.
The molecular formula C₇H₁₄ClNO₂ provides essential information about the compound's elemental composition, indicating the presence of seven carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. This formula immediately reveals the compound's relatively small size while highlighting the presence of multiple heteroatoms that contribute to its chemical reactivity and physical properties. The Simplified Molecular Input Line Entry System representation CCOC(=O)CC1CNC1.Cl offers a linear notation that captures the complete connectivity of the molecule, including the separate hydrochloride component.
Structural Characteristics and Isomerism
The structural characteristics of this compound are fundamentally shaped by the presence of the four-membered azetidine ring, which imparts significant ring strain and distinctive conformational properties to the entire molecule. Azetidines are characterized by considerable ring strain of approximately 25.4 kilocalories per mole, which lies between the higher strain of three-membered aziridines and the lower strain of larger ring systems. This intermediate level of ring strain provides azetidines with a unique reactivity profile that combines sufficient stability for synthetic manipulation with enhanced reactivity compared to unstrained systems.
The conformational behavior of azetidine rings differs significantly from that of other cyclic systems due to their four-membered structure. Research on azetidine conformational preferences has revealed that the four-membered azetidine ring can adopt puckered structures that depend on the backbone substitution pattern and the electronic environment. Unlike the more rigid conformations observed in three-membered rings or the well-defined chair and boat conformations of six-membered rings, azetidines exhibit a relatively flexible puckering pattern that can be influenced by substituent effects and intermolecular interactions. This conformational flexibility has important implications for the compound's reactivity and its interactions with other molecules in synthetic transformations.
The substitution pattern in this compound places the acetic acid ethyl ester group at the 3-position of the azetidine ring, creating a specific regioisomer with defined spatial relationships between functional groups. This substitution pattern influences both the conformational preferences of the azetidine ring and the accessibility of the various functional groups for chemical reactions. The acetic acid ethyl ester side chain introduces additional conformational degrees of freedom through rotation around the carbon-carbon bonds connecting the ester group to the azetidine ring. These rotational possibilities create multiple conformational states that can be populated under different conditions and may influence the compound's reactivity patterns.
The presence of the ethyl ester group introduces additional structural complexity through the potential for different rotational conformers around the carbon-carbon and carbon-oxygen bonds within the ester functionality. These conformational variations can influence the molecule's overall shape and its ability to participate in specific types of chemical reactions or molecular recognition events. The ester group also provides a site for potential hydrolysis or transesterification reactions, which can be exploited in synthetic applications to modify the compound's properties or to incorporate it into larger molecular structures.
Historical Development and Discovery
The historical development of this compound is intrinsically linked to the broader evolution of azetidine chemistry and the recognition of four-membered nitrogen heterocycles as valuable synthetic building blocks. The discovery and development of azetidine compounds represent a significant advancement in heterocyclic chemistry, as these systems were initially challenging to synthesize and characterize due to their inherent ring strain and the limited synthetic methodologies available for their preparation. Early work in azetidine chemistry focused on understanding the fundamental properties of the four-membered ring system and developing reliable synthetic approaches for accessing these strained heterocycles.
The recognition of azetidines as valuable synthetic intermediates emerged from systematic studies of ring strain effects and their impact on chemical reactivity. Researchers discovered that the intermediate level of ring strain in azetidines provided an optimal balance between stability and reactivity, making these compounds more practical to work with than the highly reactive three-membered aziridines while retaining enhanced reactivity compared to larger ring systems. This understanding led to increased interest in developing substituted azetidine derivatives that could serve as versatile building blocks for more complex molecular constructions.
The specific development of this compound represents an evolution in azetidine chemistry toward more functionalized derivatives that combine the unique properties of the azetidine ring with additional reactive functional groups. The incorporation of an acetic acid ethyl ester side chain provides multiple opportunities for further chemical modification while the hydrochloride salt formation enhances the compound's stability and handling characteristics. This design reflects a sophisticated understanding of how structural modifications can be used to optimize the properties of azetidine derivatives for specific synthetic applications.
Recent advances in azetidine chemistry have highlighted the importance of strain-driven reactivity in enabling unique transformations that are not readily accessible with other types of compounds. The development of new synthetic methodologies for azetidine preparation and functionalization has expanded the scope of accessible derivatives and has led to increased recognition of these compounds as valuable tools in pharmaceutical chemistry and materials science. The continued evolution of azetidine chemistry promises to yield new derivatives with enhanced properties and expanded applications, building on the foundation established by compounds like this compound.
Properties
IUPAC Name |
ethyl 2-(azetidin-3-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)3-6-4-8-5-6;/h6,8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCSLGGXQPNKCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triflation and Intramolecular Cyclization Route
One advanced method involves:
- Starting from diethylbis(hydroxymethyl)malonate, which is triflated to form a good leaving group intermediate.
- Intramolecular cyclization with an amine to form the azetidine ring.
- Decarboxylation to yield azetidine-3-carboxylic acid.
- Hydrogenation to reduce and obtain the ethyl ester form.
- Formation of the hydrochloride salt by treatment with HCl.
- Avoids toxic reagents like cyanide and epichlorohydrin.
- Uses readily available and economically viable reagents.
- Employs reducing agents such as sodium cyanoborohydride, sodium triacetoxyborohydride, or sodium borohydride.
- Compatible solvents include methanol, ethanol, acetonitrile, and methylene chloride.
- Weak bases like sodium carbonate or triethylamine are used in salt formation steps.
Yields and operational details:
- Reported yields for the key toluene extraction step reach 86%.
- Reaction pH is controlled between 9-10.
- Solvent switches and concentration steps are done under reduced pressure at moderate temperatures (~45 °C).
- The methanol solution of the diester intermediate is directly used in subsequent steps to improve efficiency.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Triflation | Diethylbis(hydroxymethyl)malonate + triflic anhydride | Forms triflate intermediate |
| Cyclization | Amine, mild base | Intramolecular ring closure |
| Decarboxylation | Heating, acid/base | Removes carboxyl group |
| Hydrogenation | Pd catalyst, reducing agent | Converts to ethyl ester |
| Salt formation | HCl, weak base, solvent | Forms hydrochloride salt |
This process is operationally simpler and more environmentally friendly than older methods.
Epichlorohydrin and Benzylamine Route
Another method synthesizes 3-hydroxy-azetidine hydrochloride (a close precursor) via:
- Ring-opening of epichlorohydrin by benzylamine in aqueous medium at low temperature (0-5 °C).
- Ring-closure promoted by sodium carbonate under reflux in acetonitrile.
- Hydrogenation with palladium on carbon catalyst in methanol with added HCl to remove benzyl protecting groups and form the hydrochloride salt.
- Crystallization from ethyl acetate to isolate the product.
- Reaction times: 12 hours for ring opening and ring closure each.
- Hydrogenation: 8 hours at mild conditions.
- Purity of intermediate products around 96-97% by HPLC.
- Yields around 88.7% for intermediate and high purity final product.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Ring-opening | Benzylamine + epichlorohydrin, 0-5 °C, aqueous | Slow addition, temperature control |
| Ring-closure | Sodium carbonate, reflux, acetonitrile | 12 h reaction, base-mediated cyclization |
| Hydrogenation | Pd/C, methanol, HCl, 8 h | Removes benzyl protection, forms HCl salt |
| Isolation | Evaporation, ethyl acetate crystallization | White solid product |
This method is cost-effective, uses inexpensive benzylamine instead of benzhydrylamine, and completes in about 2 days.
Methanesulfonyl Chloride Protection and Benzhydrylamine Route
A third approach focuses on azetidine-3-formic acid synthesis, which is closely related and can be adapted for ethyl ester derivatives:
- React 2,2-dimethylolmalonic acid-1,3-diethyl ester with methanesulfonyl chloride at low temperature (-15 to 10 °C) to form a mesylate intermediate.
- React this intermediate with benzhydrylamine at elevated temperature (100-120 °C) to form a protected azetidine intermediate.
- Decarboxylate under acidic conditions at 70-100 °C.
- Hydrogenate with palladium hydroxide carbon catalyst to remove benzhydryl protection.
- Adjust pH with potassium carbonate to obtain the azetidine acid.
This method:
- Avoids highly toxic sodium cyanide.
- Reduces synthesis cost by over 30% compared to older methods.
- Is suitable for industrial scale-up.
- Reaction times for each step range from 12 to 36 hours.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Mesylation | Methanesulfonyl chloride, -15 to 10 °C, 12-36 h | Formation of mesylate intermediate |
| Amination | Benzhydrylamine, 100-120 °C, 12-36 h | Ring formation with protection |
| Decarboxylation | HCl, 70-100 °C, 12-36 h | Removal of carboxyl group |
| Hydrogenation | Pd(OH)2/C, 10-60 °C, 3-10 h | Deprotection step |
| pH adjustment | Potassium carbonate, pH 6-7 | Final product isolation |
This method is notable for its high purity and industrial applicability.
Comparative Summary Table
Research Findings and Notes
- Avoidance of toxic reagents such as cyanide and epichlorohydrin is a major improvement in recent methods.
- Use of protecting groups (benzhydryl or benzyl) facilitates selective ring closure and purification.
- Hydrogenation steps are critical for deprotection and must be carefully controlled to avoid over-reduction.
- Solvent choice (methanol, ethanol, acetonitrile) influences reaction rates and product isolation.
- pH control during salt formation ensures high yield and purity of the hydrochloride salt.
- Industrial processes emphasize shorter reaction times, fewer steps, and safer reagents for scalability.
Chemical Reactions Analysis
Types of Reactions
3-Azetidineacetic acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions due to its ring strain.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation and reduction can modify the functional groups attached to the azetidine ring .
Scientific Research Applications
3-Azetidineacetic acid ethyl ester hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers and other materials due to its unique reactivity.
Mechanism of Action
The mechanism of action of 3-Azetidineacetic acid ethyl ester hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways due to its structural similarity to other biologically active azetidines. The ring strain in the azetidine moiety likely plays a role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table highlights key structural analogues of 3-azetidineacetic acid ethyl ester hydrochloride, emphasizing differences in substituents, molecular properties, and applications:
Key Differences in Physicochemical Properties
- Fluorination in ethyl 2-(azetidin-3-yl)-2-fluoroacetate HCl (CAS 1780567-99-8) enhances metabolic stability and introduces hydrogen-bonding capabilities, which may improve target binding affinity .
Functional Group Modifications :
- β-Alanine ethyl ester HCl (CAS 4244-84-2) replaces the azetidine ring with a primary amine, shifting its utility toward peptide coupling reactions rather than neuroprotection .
- 3-Methoxyazetidine HCl introduces a polar methoxy group, increasing water solubility but reducing ring strain compared to the parent compound .
Stability and Handling Considerations
Biological Activity
3-Azetidineacetic acid ethyl ester hydrochloride is a compound of significant interest in pharmaceutical and biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its azetidine ring structure, which contributes to its biological activity. The compound can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 712317-32-3
- Molecular Formula : CHClNO
The biological activity of this compound is believed to involve interaction with specific receptors or enzymes within biological systems. While detailed studies are still ongoing, preliminary data suggest that the compound may modulate neurotransmitter systems and exhibit anti-inflammatory properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. A notable study involved testing various derivatives against human breast cancer cell lines (MCF-7). The results indicated significant cytotoxic effects at certain concentrations.
| Compound | IC (µM) | Maximum Inhibition (%) |
|---|---|---|
| This compound | 25 | 78.6 |
| Control (Tamoxifen) | 5 | 83 |
The study demonstrated that the compound exhibited dose-dependent inhibition of cancer cell proliferation, suggesting its potential as a lead compound for drug development .
Neuroprotective Effects
Research has also explored the neuroprotective effects of azetidine derivatives. In animal models, compounds similar to this compound have shown promise in reducing neuroinflammation and protecting neuronal cells from apoptosis. These findings indicate potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Studies
-
Case Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 cells.
- Method : MTT assay was employed to assess cell viability after treatment with varying concentrations of the compound.
- Results : The compound demonstrated an IC value of 25 µM, significantly reducing cell viability compared to untreated controls.
- Neuroprotective Study :
Q & A
Basic: What synthetic protocols are recommended for preparing 3-Azetidineacetic acid ethyl ester hydrochloride, and how can reaction parameters be optimized?
Answer:
The synthesis of this compound typically involves esterification under acidic conditions. A general protocol includes:
- Reagents : Anhydrous ethanol, hydrochloric acid (HCl), and the precursor carboxylic acid (e.g., 3-azetidineacetic acid) .
- Conditions : Stirring under inert atmosphere (e.g., Argon) at 40°C overnight, followed by cooling to 0°C to precipitate the product .
- Optimization : Adjusting solvent polarity (e.g., ethanol-water mixtures), HCl stoichiometry, and reaction time can improve yield and purity. For example, excess HCl accelerates esterification but may require neutralization steps post-reaction .
Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) be applied to track metabolic pathways of this compound in vivo?
Answer:
Isotopic labeling strategies enable tracing of both the ester and acid moieties during absorption and metabolism:
- Labeling Positions : Introduce ¹³C or ¹⁵N at specific carbons (e.g., C-1, C-2) or nitrogen atoms (e.g., N-6) in the azetidine or acetic acid groups .
- Methodology : Use labeled precursors (e.g., ¹³C-ethanol or ¹⁵N-azetidine) during synthesis. Post-administration, track isotopic enrichment in tissues via LC-MS or NMR .
- Data Interpretation : Compare labeled vs. unlabeled metabolite ratios to distinguish hydrolysis pathways (e.g., esterase activity) from systemic distribution .
Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?
Answer:
- Purity Assessment :
- Structural Elucidation :
Advanced: How to resolve discrepancies in hydrolytic stability data under varying pH conditions?
Answer:
Conflicting stability reports often arise from pH-dependent ester hydrolysis:
- Experimental Design :
- Mitigation : Add protease inhibitors (e.g., PMSF) to distinguish enzymatic vs. non-enzymatic degradation .
Basic: What storage conditions minimize degradation during long-term studies?
Answer:
- Temperature : Store at –15°C under anhydrous conditions to prevent ester hydrolysis .
- Handling : Use sealed, moisture-resistant containers (e.g., vacuum-dried vials) and avoid repeated freeze-thaw cycles .
- Stability Monitoring : Conduct periodic HPLC assays to detect degradation products (e.g., free carboxylic acid) .
Advanced: How to design assays differentiating ester and free acid forms in pharmacokinetic studies?
Answer:
- Separation Techniques :
- Enzymatic Hydrolysis : Incubate plasma samples with esterases (e.g., porcine liver esterase) and measure acid generation via kinetic assays .
Advanced: What strategies address low solubility in aqueous buffers for in vitro assays?
Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or ethanol to pre-dissolve the compound, then dilute in assay buffer .
- Micellar Systems : Incorporate surfactants (e.g., Tween-80) or cyclodextrins to enhance solubility without altering bioactivity .
- Validation : Confirm solubility via dynamic light scattering (DLS) and monitor aggregation effects on assay endpoints .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
